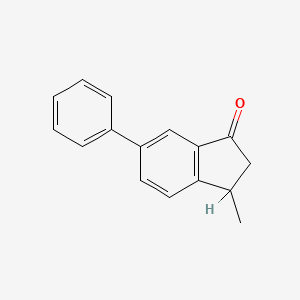

3-Methyl-6-phenyl-1-indanone

Description

Contextual Significance of Indanone Derivatives in Organic Synthesis and Chemical Research

Indanone derivatives are recognized as privileged structures in medicinal chemistry due to their prevalence in pharmacologically active compounds. nih.gov They serve as crucial building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. sioc-journal.cnrsc.org The indanone framework is found in numerous natural products and is a key intermediate in the synthesis of a wide array of medicinally important molecules. researchgate.netresearchgate.net

The versatility of indanones stems from their diverse reactivity, allowing for various chemical transformations. rsc.org They are widely used in the development of fused and spirocyclic compounds, which are significant in drug discovery due to their three-dimensional structures. rsc.orgresearchgate.net Key reactions involving indanones include Friedel-Crafts acylations, Nazarov cyclizations, and various transition-metal-catalyzed ring-closing reactions. d-nb.info These methods provide access to a broad range of substituted indanones.

Beyond medicinal applications, indanone derivatives are utilized in materials science, for example, in the development of organic light-emitting devices (OLEDs), dyes, and photoremovable protecting groups. sioc-journal.cn Their utility also extends to the synthesis of ligands for polymerization catalysts and as components of discotic liquid crystals. mdpi.com

Historical Trajectory of Indanone Chemistry Research

The study of indanone chemistry has a rich history, with the first publications on the preparation of 1-indanones appearing in the 1920s. researchgate.netbeilstein-journals.org Since then, the field has undergone intensive development. beilstein-journals.org A significant milestone in indanone synthesis is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides, a method that has been widely employed since its early development. mdpi.comorgsyn.org

Over the decades, research has focused on developing more efficient and selective synthetic methods. This includes the use of various catalysts, such as polyphosphoric acid (PPA) and superacids like triflic acid, to promote cyclization reactions. d-nb.infomdpi.com The exploration of transition metal-catalyzed reactions, particularly with rhodium and palladium, has opened new avenues for synthesizing indanones and their derivatives under milder conditions. iyte.edu.trorganic-chemistry.org

In recent years, there has been a growing emphasis on green chemistry principles in indanone synthesis, leading to the development of microwave-assisted and other non-conventional methodologies to reduce reaction times and the use of hazardous reagents. mdpi.com The ongoing research into indanone chemistry continues to expand their applications, from the synthesis of complex natural products to the creation of novel materials. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

71823-53-5 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-methyl-6-phenyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C16H14O/c1-11-9-16(17)15-10-13(7-8-14(11)15)12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 |

InChI Key |

MGBNTDJKXLILSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2=C1C=CC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 6 Phenyl 1 Indanone and Its Derivatives

Classical and Conventional Synthetic Routes

Classical approaches to the synthesis of the 1-indanone (B140024) framework have been well-established, with Friedel-Crafts acylation being a cornerstone methodology. These routes often involve the cyclization of precursor molecules under acidic conditions.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a powerful and widely employed method for the formation of aryl ketones, and its intramolecular variant is particularly suited for the synthesis of cyclic ketones like 1-indanones. This electrophilic aromatic substitution reaction typically involves the use of a Lewis acid or a strong Brønsted acid to promote the cyclization of a suitable precursor.

The most common and direct precursor for the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation is a 3-arylpropionic acid or its corresponding acyl chloride. nih.gov In the context of 3-Methyl-6-phenyl-1-indanone, the logical precursor would be 3-(biphenyl-4-yl)butanoic acid.

The cyclization of 3-arylpropionic acids can be achieved using a variety of strong acids such as polyphosphoric acid (PPA), methanesulfonic acid (MSA), or sulfuric acid. nih.gov These acids act as both the catalyst and the dehydrating agent, facilitating the formation of an acylium ion intermediate which then undergoes electrophilic attack on the aromatic ring to form the five-membered indanone ring. The general mechanism involves the protonation of the carboxylic acid, followed by the loss of water to generate the acylium ion, which then cyclizes.

| Precursor | Reagent/Catalyst | Product |

| 3-Arylpropionic Acid | PPA, MSA, H₂SO₄ | 1-Indanone derivative |

| 3-Arylpropionyl Chloride | AlCl₃, FeCl₃ | 1-Indanone derivative |

Alternatively, the corresponding acyl chloride, 3-(biphenyl-4-yl)butanoyl chloride, can be used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com This method often proceeds under milder conditions compared to the direct cyclization of the carboxylic acid. The Lewis acid coordinates to the chlorine atom of the acyl chloride, increasing its electrophilicity and promoting the formation of the acylium ion.

Superacids, which are acids with an acidity greater than that of 100% sulfuric acid, offer a highly effective medium for promoting Friedel-Crafts reactions. Trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) is a commonly used superacid in organic synthesis. The use of superacids can often lead to higher yields and cleaner reactions due to their exceptional protonating ability, which facilitates the generation of the electrophilic acylium ion from the carboxylic acid precursor. nih.gov

An improved method for the synthesis of 1-indanone derivatives involves the superacid-catalyzed intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.gov This approach can overcome some of the limitations of traditional methods, which often require harsh conditions and long reaction times.

Table of Superacid Catalysts in Indanone Synthesis

| Superacid Catalyst | Precursor | Advantages |

|---|

In some instances, the synthesis of the indanone core can be achieved through a tandem or sequential reaction sequence involving both intermolecular Friedel-Crafts alkylation and intramolecular Friedel-Crafts acylation. For example, a reaction between an arene and a suitable bifunctional molecule can first lead to the formation of the 3-arylpropionic acid skeleton, which then undergoes in situ cyclization.

One such approach involves the reaction of ethyl cinnamate with an arene in the presence of a superacid like triflic acid. This reaction proceeds via a domino intermolecular Friedel-Crafts alkylation and intramolecular acylation to form the indanone derivative. scispace.com This strategy allows for the construction of the indanone ring system in a single pot from readily available starting materials.

Condensation Reactions for Indanone Core Formation

Condensation reactions provide an alternative pathway to the indanone core. For instance, a Knoevenagel condensation of an appropriate aldehyde with a methylene-active compound can lead to an intermediate that can subsequently cyclize to form the indanone ring. While not as direct as the Friedel-Crafts acylation of a pre-formed 3-arylpropionic acid, this method offers a different strategic approach to the target molecule. For example, the reaction of diethyl phthalate (B1215562) with ethyl acetate can lead to indane-1,3-dione, which can then be further functionalized. nih.gov

Nazarov Cyclization Applications

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which are structurally related to 1-indanones. wikipedia.org The reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgthermofisher.com To apply this methodology to the synthesis of this compound, a suitable divinyl ketone precursor would be required. This precursor would possess a biphenyl moiety and a methyl group at the appropriate positions.

The classical Nazarov cyclization is typically promoted by stoichiometric amounts of a Lewis acid or a protic acid. wikipedia.org The mechanism involves the protonation of the ketone, which generates a pentadienyl cation. This cation then undergoes a conrotatory electrocyclization to form an oxyallyl cation, which upon deprotonation and tautomerization yields the cyclopentenone product. wikipedia.org

Modern variations of the Nazarov cyclization have expanded its scope and utility, including the use of catalytic amounts of acids and the development of asymmetric versions. researchgate.net

Transition Metal-Catalyzed Synthesis of Indanones

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and the construction of the indanone core is no exception. Methodologies centered around rhodium and palladium have proven to be particularly effective, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control over stereochemistry and regiochemistry.

Rhodium-Catalyzed Transformations

Rhodium catalysts have demonstrated remarkable versatility in the synthesis of indanone derivatives through a variety of reaction pathways. These transformations often proceed under mild conditions and exhibit broad functional group tolerance.

A novel strategy for the synthesis of benzocycloheptenones, which can be considered expanded indanone derivatives, involves a rhodium-catalyzed direct insertion of ethylene (B1197577) into the C1-C2 bond of 1-indanones. nih.govnih.gov This two-carbon ring expansion method offers a "cut-and-sew" approach to constructing seven-membered rings from readily available five-membered ring precursors. nih.govchinesechemsoc.org The reaction is notable for being redox-neutral and byproduct-free. nih.govnih.gov The process is initiated by the oxidative addition of the C-C bond to a low-valent rhodium complex, followed by the insertion of ethylene to form an enlarged metallacycle, and concludes with a C-C reductive elimination to furnish the ring-expanded product. nih.gov

Key features of this transformation include the use of a ketimine directing group to facilitate the C-C bond activation. nih.gov The reaction conditions have been optimized to employ a rhodium catalyst, such as [Rh(C2H4)2Cl]2, in the presence of a ligand like 1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene (IMes) and an aminopyridine directing group. nih.govnih.gov

| Catalyst | Ligand | Directing Group | Additive | Solvent | Temperature (°C) | Pressure (atm) |

| [Rh(C2H4)2Cl]2 | IMes | 2-amino-3-picoline | p-TsOH·H2O | THF | - | Ethylene |

This table summarizes the optimized reaction conditions for the rhodium-catalyzed two-carbon ring expansion of 1-indanones with ethylene.

The enantioselective synthesis of chiral 3-aryl-1-indanones has been successfully achieved through a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives. acs.orgorganic-chemistry.orgnih.gov This method provides access to a diverse range of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities, reaching up to 95% ee. acs.org A key to the success of this transformation is the use of the simple chiral monodentate phosphine (B1218219) ligand, MonoPhos. acs.orgorganic-chemistry.org The reaction proceeds under relatively mild conditions and demonstrates the power of rhodium catalysis in establishing stereogenic centers. acs.org

The general procedure involves the treatment of a pinacolborane chalcone derivative with a rhodium/MonoPhos complex in the presence of a base, such as aqueous potassium phosphate, in a suitable solvent like toluene. acs.org

| Rhodium Precursor | Chiral Ligand | Base | Solvent | Temperature (°C) |

| [RhCl(C2H4)2]2 | MonoPhos | K3PO4 (aq) | Toluene | 40 |

This table outlines the typical reaction conditions for the rhodium-catalyzed asymmetric intramolecular 1,4-addition for the synthesis of chiral 3-aryl-1-indanones.

A highly efficient and environmentally friendly protocol for the synthesis of 2,3-disubstituted indanones has been developed utilizing a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway. organic-chemistry.orgacs.org This methodology is particularly noteworthy for its use of water as the sole solvent and its ability to proceed without the need for an exogenous ligand, highlighting its green chemistry credentials. acs.org The reaction is compatible with a broad range of internal alkynes, including natural and functionalized derivatives, affording the desired indanone products in good to excellent yields. acs.org Mechanistic studies suggest that the indanone is formed through an intramolecular proton transfer from a key indenol intermediate. acs.org

Palladium-Catalyzed Reactions

Palladium catalysts have also been extensively employed in the synthesis of indanones, with carbonylative cyclization reactions being a prominent strategy.

The palladium-catalyzed carbonylative cyclization of unsaturated aryl halides, such as aryl iodides, provides a direct route to the indanone core. organic-chemistry.orgnih.gov This reaction involves the introduction of a carbonyl group from carbon monoxide and the subsequent intramolecular cyclization onto a tethered olefin. Good to excellent yields of indanones can be achieved under optimized conditions, which typically involve a palladium catalyst, a base, and a source of carbon monoxide. nih.gov This method is particularly effective for substrates containing a terminal olefin. nih.gov

The proposed mechanism for this annulation involves several key steps:

Reduction of the palladium(II) precatalyst to the active palladium(0) species. nih.gov

Oxidative addition of the unsaturated aryl halide to the palladium(0) catalyst. nih.gov

Coordination and migratory insertion of carbon monoxide to form an acylpalladium intermediate. nih.gov

Intramolecular acylpalladation of the neighboring carbon-carbon double bond. nih.gov

A reversible palladium β-hydride elimination and re-addition sequence to generate a palladium enolate. nih.gov

Protonation of the palladium enolate to yield the final indanone product and regenerate the active catalyst. nih.gov

| Palladium Catalyst | Base | Additive | Solvent | Temperature (°C) | CO Pressure (atm) |

| Pd(OAc)2 | Pyridine | n-Bu4NCl | DMF | 100 | 1 |

This table presents the optimized reaction conditions for the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides to synthesize indanones.

Suzuki-Miyaura Cross-Coupling for Functionalization

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the functionalization of the 1-indanone framework. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, enabling the introduction of a wide range of substituents onto the indanone core.

The reaction is particularly valuable for synthesizing aryl- or heteroaryl-substituted indanones, which are common motifs in pharmacologically active compounds. The general applicability of the Suzuki-Miyaura coupling allows for the diversification of indanone libraries, which is crucial for structure-activity relationship studies in drug discovery. The reaction conditions are typically mild and tolerant of various functional groups, making it a highly practical method in organic synthesis. tcichemicals.com

For instance, the synthesis of biaryl compounds, which can be analogues of 6-phenyl-1-indanone derivatives, is a primary application of this reaction. tcichemicals.com The versatility of the Suzuki-Miyaura coupling extends to the use of various boronic acids and esters, allowing for the introduction of diverse aryl, alkenyl, alkyl, and heteroaromatic moieties. tcichemicals.comrsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| Bromo-indanone derivative | Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenyl-1-indanone derivative | nih.gov |

| Iodo-indanone derivative | Alkylboronic ester | Pd(OAc)₂/SPhos | 6-Alkyl-1-indanone derivative | nih.gov |

| Triflato-indanone derivative | Heteroarylboronic acid | PdCl₂(dppf) | 6-Heteroaryl-1-indanone derivative | nih.gov |

This table represents typical Suzuki-Miyaura cross-coupling reactions for the functionalization of indanones.

Tandem Conjugate Addition and 1,4-Palladium Shift Cyclizations

A sophisticated approach to constructing substituted indanones involves a tandem sequence of conjugate addition and a 1,4-palladium shift followed by cyclization. This methodology offers a convergent and efficient route to complex indanone structures from simpler starting materials.

In a key example, the palladium-catalyzed reaction of β-(2-acylphenyl)enones with arylboronic acids leads to the formation of enantioenriched 1-aryl-1H-indenes through a tandem 1,4-addition and subsequent aldol (B89426) condensation. beilstein-journals.org This process can be adapted to yield 3-substituted 1-indanones. The initial conjugate addition of the arylboronic acid to the enone is followed by an intramolecular cyclization, often facilitated by the palladium catalyst, which can undergo a 1,4-shift to position itself for the ring-closing step.

The efficiency and stereoselectivity of these tandem reactions are highly dependent on the choice of chiral ligands for the palladium catalyst. This method provides access to chiral indanones, which are of significant interest in medicinal chemistry.

Nickel-Catalyzed Reductive Cyclizations

Nickel-catalyzed reductive cyclizations have emerged as a powerful strategy for the synthesis of indanones. These reactions often involve the coupling of two or more unsaturated components, such as alkynes and enones, in the presence of a reducing agent. This approach allows for the construction of the five-membered ring of the indanone core with high efficiency and control over stereochemistry.

A notable application of this methodology is the nickel-catalyzed reductive cycloaddition of enals or enoates with alkynes to afford cyclopentenols or cyclopentenones, respectively. organic-chemistry.org This strategy can be intramolecularly applied to suitable precursors to generate bicyclic systems containing the indanone framework. The mechanism typically involves the formation of a nickelacyclopentene intermediate, which then undergoes further transformations to yield the final product. The use of organoboranes as reducing agents is common in these systems, which regenerate the active Ni(0) catalyst. organic-chemistry.org

The versatility of nickel catalysis allows for a broad range of substrates to be employed, leading to a diverse array of substituted indanones. nih.gov

| Enone Substrate | Alkyne Substrate | Nickel Catalyst | Product | Ref. |

| Substituted o-alkynylbenzaldehyde | - | Ni(COD)₂ / Ligand | Substituted 1-indanone | organic-chemistry.org |

| Aryl enone | Terminal alkyne | Ni(dppe)Cl₂ | 3-Substituted 1-indanone | nih.gov |

This table illustrates representative examples of nickel-catalyzed reductive cyclizations for indanone synthesis.

Copper-Catalyzed Intramolecular Annulation Reactions

Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of indanones. Copper-catalyzed intramolecular annulation reactions provide a direct pathway to the indanone skeleton from readily available starting materials.

One such method involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives to produce 3-hydroxy-1-indanones. acs.org This reaction proceeds under mild conditions and offers good to excellent yields. The proposed mechanism involves the activation of the alkyne by the copper catalyst, followed by hydration and an intramolecular aldol-type reaction to form the indanone ring. acs.org

Another approach utilizes a copper-catalyzed radical-triggered addition/cyclization cascade of 1,6-enynes to construct the 1-indanone framework. frontiersin.org This method allows for the introduction of additional functional groups, such as a trifluoromethyl group, onto the indanone core. frontiersin.org

Manganese-Catalyzed Regioselective Additions to Alkynes

Manganese, an earth-abundant and low-toxicity metal, has gained attention as a catalyst in organic synthesis. Manganese-catalyzed reactions provide novel pathways for the construction of complex organic molecules, including indanone derivatives.

A significant development is the manganese-catalyzed regioselective addition of 2-carbonyl indanones to terminal alkynes. acs.org This method allows for the construction of all-carbon quaternary centers and complex polycyclic frameworks. acs.org Depending on the substituents on the indanone precursor, the reaction can proceed via a domino Markovnikov-anti-Markovnikov addition to yield fused tricyclic scaffolds or through a simple Markovnikov addition. researchgate.net

These reactions highlight the unique reactivity that can be achieved with manganese catalysis, offering a complementary approach to more traditional methods for the functionalization of the indanone core. nih.gov

Non-Conventional Synthetic Techniques in Indanone Chemistry

In the quest for more efficient and sustainable synthetic methods, non-conventional techniques such as microwave-assisted synthesis have been increasingly applied to the preparation of indanones. frontiersin.orgbeilstein-journals.org These methods often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a highly effective tool for accelerating a variety of organic transformations, including those used for the synthesis of 1-indanones. frontiersin.orgbeilstein-journals.org The application of microwave heating can significantly shorten reaction times, often from hours to minutes, and can lead to improved yields by minimizing the formation of side products. acs.orgresearchgate.net

Several classical reactions for indanone synthesis have been successfully adapted to microwave conditions. For example, the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, a common method for preparing 1-indanones, can be significantly expedited using microwave heating. beilstein-journals.orgnih.gov This approach avoids the harsh conditions and long reaction times often associated with the conventional method. nih.gov

Furthermore, microwave-assisted one-pot syntheses of 1-indanones from arenes and α,β-unsaturated acyl chlorides have been developed. acs.orgacs.org These tandem Friedel-Crafts acylation and Nazarov cyclization reactions proceed in good yields under microwave irradiation. acs.orgacs.org

The benefits of microwave-assisted synthesis extend to various other reactions, including palladium-catalyzed heterocyclizations to form indole (B1671886) derivatives, which can be precursors to or share structural similarities with certain indanone derivatives. mdpi.com The rapid and efficient heating provided by microwaves makes it a valuable technique for high-throughput synthesis and library generation in drug discovery. mdpi.comnih.gov

| Reaction Type | Substrate | Conditions | Product | Ref. |

| Friedel-Crafts Acylation | 3-Arylpropionic acid | Triflic acid, Microwave | 1-Indanone | nih.gov |

| Tandem Acylation/Nazarov Cyclization | Arene, α,β-Unsaturated acyl chloride | AlCl₃, Microwave | 1-Indanone | acs.orgacs.org |

| Annulation of Indane-1,3-dione | Indane-1,3-dione, other reactants | Microwave | Fused and spiro-heterocycles | tandfonline.com |

This table summarizes key examples of microwave-assisted synthesis of indanones and related structures.

High-Intensity Ultrasound-Mediated Reactions

The application of high-intensity ultrasound in organic synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating reactions, improving yields, and promoting cleaner chemical transformations. While specific literature detailing the high-intensity ultrasound-mediated synthesis of this compound is not abundant, the principles of sonochemistry have been successfully applied to the synthesis of related indanone derivatives, suggesting its potential applicability.

Ultrasound-assisted synthesis has been employed for the preparation of 2-benzylidene-1-indanone (B110557) derivatives. acs.org This method offers advantages in terms of shorter reaction times and improved yields compared to conventional heating methods. acs.org The acoustic cavitation generated by high-intensity ultrasound creates localized hot spots with high temperatures and pressures, which can enhance mass transfer and accelerate chemical reactions. acs.org A study on the intramolecular Friedel-Crafts acylation to produce 1-indanones also highlights the use of high-intensity ultrasound as a non-conventional, efficient, and greener alternative to traditional methods. nih.gov

The following table illustrates a general comparison of reaction conditions for the synthesis of 1-indanone derivatives via intramolecular Friedel-Crafts acylation, highlighting the benefits of ultrasound irradiation.

| Parameter | Conventional Heating | Ultrasound Irradiation |

| Reaction Time | Hours | Minutes to Hours |

| Temperature | High (e.g., 250 °C) | Ambient to Moderate |

| Yield | Variable | Often Improved |

| Byproducts | Can be significant | Often reduced |

This table provides a generalized comparison based on literature for indanone synthesis and may not represent specific conditions for this compound.

High-Pressure Reactor Applications (Q-tube™)

High-pressure reactors, such as the Q-tube™, offer a safe and efficient means of conducting chemical reactions at elevated temperatures and pressures. This technology can significantly reduce reaction times and improve yields, making it an attractive alternative to conventional sealed-tube reactions. The Q-tube™ features a pressure-release mechanism that enhances safety by preventing over-pressurization.

Similar to ultrasound mediation, the direct application of Q-tube™ technology for the synthesis of this compound is not extensively documented. However, its utility in the synthesis of 1-indanone derivatives through intramolecular Friedel-Crafts acylation has been demonstrated. nih.gov This approach provides a "green" and efficient pathway to the indanone core. nih.gov The enclosed system of the Q-tube™ allows for the heating of solvents above their boiling points, leading to a significant acceleration of reaction rates. mdpi.com

A comparative overview of different methodologies for the synthesis of 1-indanones showcases the efficiency of the Q-tube™ reactor.

| Method | Catalyst/Reagent | Solvent | Time | Yield (%) |

| Conventional | Tb(OTf)₃ | o-dichlorobenzene | 24 h | 74 |

| Microwave | TfOH | - | 15 min | 95 |

| Ultrasound | TfOH | - | 1 h | 85 |

| Q-tube™ | TfOH | - | 30 min | 92 |

Data adapted from a study on the synthesis of 1-indanone derivatives via intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.gov

Diverse Starting Material Approaches for Indanone Scaffolds

The versatility of the indanone scaffold has led to the development of numerous synthetic routes starting from a wide array of precursors. These methods provide flexibility in introducing various substituents onto the indanone core.

Esters and diesters serve as valuable starting materials for the synthesis of indanone frameworks. A notable example involves the use of diethyl phthalate. beilstein-journals.orgnih.govresearchgate.net In a multi-step synthesis, diethyl phthalate is reacted with ethyl acetate to form indane-1,3-dione. beilstein-journals.org This intermediate can then undergo a Knoevenagel condensation with various aromatic aldehydes to produce chalcone derivatives, which are subsequently converted to 1-indanone derivatives. beilstein-journals.orgnih.gov

Another approach is the intramolecular Friedel-Crafts cyclization of esters. For instance, the trifluoromethanesulfonic acid (TFSA)-catalyzed intramolecular cyclization of certain esters can quantitatively yield the corresponding 1-indanone. nih.gov Furthermore, a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid, when heated, produces 5,7-dimethoxy-1-indanone in excellent yield. nih.gov

A novel and efficient one-pot synthesis of 2,3-disubstituted indanones has been developed through the SbF₅-catalyzed reaction of phenylalkynes with aldehydes. organic-chemistry.orgacs.org This method is highly stereoselective, affording exclusively the trans-isomer of the indanone products. organic-chemistry.org The reaction is believed to proceed via a formal alkyne-carbonyl metathesis followed by a Nazarov cyclization. organic-chemistry.org The presence of an alcohol additive, such as ethanol, has been shown to be crucial for the success of this catalytic system. organic-chemistry.orgacs.org

The following table summarizes the results of the SbF₅-catalyzed reaction between various phenylalkynes and aldehydes.

| Alkyne | Aldehyde | Product | Yield (%) |

| 1-Phenyl-1-propyne | Benzaldehyde | trans-2-Methyl-3-phenyl-1-indanone | 78 |

| 1-Phenyl-1-propyne | 4-Methoxybenzaldehyde | trans-3-(4-Methoxyphenyl)-2-methyl-1-indanone | 85 |

| 1-Phenyl-1-propyne | 4-Chlorobenzaldehyde | trans-3-(4-Chlorophenyl)-2-methyl-1-indanone | 75 |

| 1-(4-Methoxyphenyl)-1-propyne | Benzaldehyde | trans-6-Methoxy-2-methyl-3-phenyl-1-indanone | 82 |

Data extracted from a study on the SbF₅-catalyzed synthesis of indanones. organic-chemistry.orgamazonaws.com

The use of Meldrum's acid derivatives provides an alternative and efficient route to 1-indanones via intramolecular Friedel-Crafts acylation. nih.govorgsyn.org These precursors are stable, easy to prepare, and can be readily functionalized. nih.gov The cyclization is often catalyzed by metal trifluoromethanesulfonates, such as Sc(OTf)₃, Dy(OTf)₃, and Yb(OTf)₃. nih.gov This methodology is particularly useful for the synthesis of 2-substituted 1-indanones, as the functionalization at the alpha position of the Meldrum's acid derivative is more straightforward than the mono-alkylation of a ketone. orgsyn.org

The reaction of quaternized benzyl Meldrum's acids in the presence of a catalyst like TMSOTf can lead to a variety of 2-substituted 1-indanones in excellent yields. orgsyn.org

Chalcones, which are α,β-unsaturated ketones, are versatile precursors for the synthesis of indanones, primarily through the Nazarov cyclization reaction. beilstein-journals.orgnih.gov This electrocyclic ring closure of a divinyl ketone intermediate is typically promoted by a strong acid, such as trifluoroacetic acid (TFA). beilstein-journals.orgpreprints.org The reaction can be performed under conventional heating or accelerated using microwave irradiation, which significantly shortens the reaction time from hours to minutes. beilstein-journals.orgresearchgate.net

For example, the Nazarov cyclization of a chalcone in the presence of TFA can yield the corresponding 3-phenyl-1-indanone. beilstein-journals.org This method has been applied to the synthesis of various biologically active indanone derivatives. beilstein-journals.org The synthesis of 2-benzylidene-1-indanones can also be achieved through a Knoevenagel condensation of a 1-indanone with an aromatic aldehyde. beilstein-journals.orgnih.gov

The following table presents examples of 1-indanones synthesized from chalcone precursors via Nazarov cyclization.

| Chalcone Precursor | Reaction Conditions | Product | Yield (%) |

| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | TFA, 120 °C, 4 h | 6-Methoxy-3-phenyl-1-indanone | 88 |

| (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one | TFA, MW, 120 °C, 20 min | 6-Methoxy-3-(4-methoxyphenyl)-1-indanone | 90 |

| (E)-1-(3,4,5-trimethoxyphenyl)-3-phenylprop-2-en-1-one | TFA, MW, 120 °C, 20 min | 5,6,7-Trimethoxy-3-phenyl-1-indanone | 85 |

Yields and conditions are representative examples from the literature and may vary. beilstein-journals.org

Routes from o-Bromobenzaldehydes

The synthesis of 1-indanone cores from ortho-halobenzaldehydes, particularly o-bromobenzaldehydes, represents a significant strategy in organic synthesis, leveraging modern cross-coupling methodologies. Palladium-catalyzed reactions are central to these approaches, offering efficient ways to construct the five-membered ring of the indanone system. These methods often involve the formation of a key carbon-carbon bond followed by a cyclization step.

One prominent method involves a palladium-catalyzed cascade reaction between an o-bromobenzaldehyde and an appropriate olefin. This process can be designed as a one-pot synthesis, enhancing operational simplicity and yield. For instance, the reaction of an o-bromobenzaldehyde with an olefin like n-butyl vinyl ether can be catalyzed by a palladium complex in a solvent such as ethylene glycol. This initiates a Heck-type reaction, which is followed by an intramolecular aldol-type annulation, leading directly to the 1-indanone skeleton. The ethylene glycol is thought to facilitate both the Heck arylation and the subsequent nucleophilic attack.

Another powerful strategy is the intramolecular Heck reaction. wikipedia.org In this approach, a suitable alkene moiety is first tethered to the o-bromobenzaldehyde scaffold. The subsequent palladium-catalyzed intramolecular cyclization forms the indanone ring. wikipedia.org This method is highly versatile for creating various substituted 1-indanones. The choice of phosphine ligands and reaction conditions is crucial for the success of these transformations, influencing both the yield and selectivity.

Furthermore, a novel methodology has been developed for the synthesis of indanone derivatives through a palladium-catalyzed annulation reaction of o-bromobenzaldehydes with norbornene derivatives. acs.org This process achieves the construction of the indanone skeleton via a C-H activation of the aldehyde group under mild conditions, simplifying traditional synthetic routes. acs.org

A related approach involves the intermolecular carbopalladation of o-bromobenzaldehydes with alkynes in the presence of a palladium catalyst. beilstein-journals.org This is followed by an intramolecular nucleophilic vinylpalladation to yield indenol derivatives, which can then be isomerized upon heating to afford the corresponding 1-indanones. beilstein-journals.org

These palladium-catalyzed methodologies starting from o-bromobenzaldehydes provide robust and flexible pathways to this compound and its derivatives, allowing for the strategic introduction of substituents on both the aromatic ring and the five-membered ring.

Detailed Research Findings

The following table summarizes a representative example of a palladium-catalyzed synthesis of a 1-indanone derivative from an o-bromobenzaldehyde, illustrating the general conditions and outcomes of such reactions.

| Entry | Aryl Halide | Olefin | Catalyst System | Solvent | Product | Yield (%) |

| 1 | o-Bromobenzaldehyde | n-Butyl vinyl ether | Pd(OAc)₂ / dppp | Ethylene Glycol | 1-Indanone | 85 |

This table is representative of the general methodology and may not reflect the exact synthesis of this compound.

Reaction Mechanisms and Mechanistic Pathways in Indanone Transformations

Elucidation of Cyclization Mechanisms

The most fundamental method for constructing the 1-indanone (B140024) core is the intramolecular Friedel-Crafts acylation. researchgate.net This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. The generally accepted mechanism proceeds through the formation of an acylium ion electrophile, which then attacks the aromatic ring to form the five-membered ketone ring. sigmaaldrich.com

The mechanism can be outlined in the following steps:

Formation of the Electrophile : In the presence of a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., triflic acid), the 3-arylpropanoic acid derivative is converted into a highly reactive acylium ion. sigmaaldrich.comresearchgate.net Niobium pentachloride (NbCl₅) has also been shown to act as both a reagent to form the acyl chloride from the carboxylic acid and as a catalyst for the cyclization. researchgate.net

Electrophilic Aromatic Substitution : The acylium ion is attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction. This step forms a new carbon-carbon bond and a carbocation intermediate known as a sigma complex.

Rearomatization : A proton is eliminated from the sigma complex, restoring the aromaticity of the benzene (B151609) ring and yielding the final 1-indanone product.

The substitution pattern on the starting material significantly influences the reaction's efficiency. For a precursor to 3-Methyl-6-phenyl-1-indanone, the phenyl group at the para-position to the acylating chain would act as an electron-donating group, facilitating the electrophilic attack. Research has shown that a substituent at the α-position of the propanoic acid chain (which becomes the 2-position of the indanone) is necessary for optimal yields in some protocols, while a substituent at the β-position (becoming the 3-position, as in 3-methyl-1-indanone) can also improve reaction outcomes compared to unsubstituted analogs. cdnsciencepub.comorganic-chemistry.orgnih.gov

Alternative cyclization strategies include the Nazarov cyclization of specific divinyl ketones or chalcones, which can be promoted by acids like trifluoroacetic acid or aluminum chloride to yield substituted 1-indanones. beilstein-journals.orgnih.gov

Detailed Analysis of Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis offers powerful and selective methods for the transformation of indanones. These reactions often proceed through well-defined organometallic intermediates and elementary steps.

A notable transformation of 1-indanones is their two-carbon ring expansion to form seven-membered benzocycloheptenones, a process that relies on a "cut-and-sew" mechanism involving oxidative addition and reductive elimination. nih.gov A rhodium-catalyzed reaction, for instance, allows for the direct insertion of ethylene (B1197577) into the C-C bond of a 1-indanone. nih.govrsc.org

The catalytic cycle for this transformation is proposed as follows:

Oxidative Addition : A low-valent Rh(I) complex undergoes oxidative addition into the relatively unstrained C1–C2 bond of the 1-indanone. This step is often facilitated by a directing group and forms a five-membered rhodacycle intermediate, increasing the metal's oxidation state to Rh(III). nih.govntu.edu.sg

2π-Insertion : An unsaturated molecule, such as ethylene or an alkyne, inserts into the Rh-C(sp³) bond of the metallocycle. This expands the ring, forming an enlarged seven-membered metallocycle. nih.govrsc.org

Reductive Elimination : The final carbon-carbon bond is formed via reductive elimination from the seven-membered metallocycle. libretexts.org This step releases the benzocycloheptenone product and regenerates the active Rh(I) catalyst, closing the catalytic cycle. nih.gov

This reaction has been successfully applied to various substituted 1-indanones. Substrates with a methyl or phenyl group at the 3-position are well-tolerated, demonstrating the viability of this mechanism for derivatives like 3-methyl-1-indanone (B1362706) and 3-phenyl-1-indanone. nih.gov

| Substrate (1-Indanone) | Catalyst System | Product Yield (%) | Reference |

| 3-methyl-1-indanone | [Rh(C₂H₄)₂Cl]₂, TsOH·H₂O, DG-1 | 35 | nih.gov |

| 3-phenyl-1-indanone | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O, DG-1 | 42 | nih.gov |

| 6-Trifluoromethyl-3-methyl-1-indanone | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O, DG-1 | 90 | nih.gov |

| 5-Methoxy-1-indanone | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O, DG-1 | 79 | nih.gov |

DG-1: 2-amino-3-picoline (directing group), IMes: 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (ligand)

In many metal-catalyzed transformations, ligands are not mere spectators but play active roles in the reaction mechanism, particularly in C-H and C-C bond activation. rsc.org In the rhodium-catalyzed ring expansion of 1-indanones, both a directing group (a type of ligand) and a supporting ligand are crucial for the reaction's success. nih.govnih.gov

Directing Group (DG) : A temporary directing group, such as 2-amino-3-picoline, is installed by forming an imine with the indanone's carbonyl group. This DG then coordinates to the rhodium center, positioning it to selectively activate and cleave the adjacent C1-C2 bond in the oxidative addition step. nih.govnih.gov

Supporting Ligand : Bulky N-heterocyclic carbene (NHC) ligands, like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene), are essential. rsc.org They stabilize the metal center and sterically influence the reaction pathway, preventing undesirable side reactions such as β-hydride elimination and promoting the desired olefin insertion and reductive elimination steps. nih.gov

Ligand choice is also critical in palladium-catalyzed C-H arylation reactions. For the functionalization of related scaffolds, pyridine-based ligands like 2-picoline can be highly effective in promoting the desired reactivity and selectivity. nih.gov

The mechanistic pathways of indanone chemistry are often characterized by the formation of distinct organometallic intermediates.

Metallocycles : As discussed in the ring-expansion reaction (Section 3.2.1), five- and seven-membered rhodacycles are key intermediates. nih.gov The initial oxidative addition of the indanone C-C bond to the rhodium center forms a five-membered metallocycle, which is a critical step for subsequent transformations. nih.gov

Metal-Vinylidenes : Metal-vinylidene complexes are key intermediates in the synthesis of 1-indanones from o-alkynylaryl precursors. organic-chemistry.orgorganic-chemistry.org In a ruthenium-catalyzed cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, the proposed mechanism involves the coordination of the alkyne to the metal center, followed by tautomerization to a metal-vinylidene intermediate (M=C=CR₂). organic-chemistry.orgorganic-chemistry.orgnih.gov This intermediate then undergoes a 1,5-hydrogen shift, leading to the formation of the indene (B144670) ring system, which can subsequently be oxidized to the corresponding 1-indanone. organic-chemistry.orgorganic-chemistry.org

Rearrangement Mechanisms in Indanone Synthesis

Molecular rearrangements can be powerful tools in the synthesis of complex organic structures, including the indanone framework.

The Brook rearrangement involves the intramolecular migration of a silyl (B83357) group from a carbon atom to an oxygen atom, driven by the formation of a thermodynamically stable silicon-oxygen bond. wikipedia.org While several types of Brook rearrangements exist, the researchgate.netrsc.org-variant has been implicated in transformations of indanones.

A base-promoted ring expansion of 2-substituted 1-indanones with tetramethylsilyl (TMS)-substituted alkynes provides a clear example of a mechanistic pathway involving a 1,4-Brook rearrangement. rsc.orgsemanticscholar.org The proposed mechanism proceeds as follows:

The indanone is deprotonated by a base (e.g., NaH) to form an enolate.

The enolate performs a nucleophilic attack on the silyl-alkyne, which, after an intramolecular addition and a retro-aldol reaction, forms an intermediate with an alkoxide and a vinylsilane moiety. rsc.org

A subsequent 1,4-Brook rearrangement occurs, where the silyl group migrates from the vinyl carbon to the alkoxide oxygen. rsc.orgsemanticscholar.org This irreversible step forms a stable silyl enol ether and a carbanion, which drives the reaction forward.

The resulting carbanion intermediate is then protonated during workup to yield the final ring-expanded product. rsc.org

Furthermore, a 1,4-silyl shift has been utilized in the synthesis of substituted indanones from chromium-coordinated aromatic aldehydes, demonstrating the utility of silyl rearrangements in constructing the indanone core itself. gelest.com

Homo-Nazarov-Type Cyclization

The homo-Nazarov cyclization is a key reaction for the formation of six-membered rings from cyclopropyl (B3062369) vinyl ketones. wiley.com This transformation is analogous to the Nazarov cyclization, which produces five-membered rings from divinyl ketones. wikipedia.org The reaction proceeds through a polar mechanism initiated by an acid catalyst, which activates the carbonyl group. This is followed by the opening of the cyclopropane (B1198618) ring to generate an acyclic zwitterionic intermediate. A subsequent π-attack leads to the formation of a six-membered cyclic oxyallyl cation, which can then undergo elimination or tautomerization to yield a cyclohexenone. wiley.com

A formal homo-Nazarov-type cyclization has been described for the conversion of an indanone derivative containing an allylic-benzylic tertiary alcohol moiety into a fluorenone. rsc.orgnih.gov This acid-catalyzed rearrangement proceeds through a vinyl-cyclopropyl cationic system. The proposed mechanism involves the formation of a tetrahydrofluorenyl cation, which then undergoes deprotonation and subsequent aromatization to yield the final fluorenone product. rsc.orgnih.gov This type of reaction is significant for synthesizing complex polycyclic frameworks from indanone precursors.

While direct examples involving this compound are not explicitly detailed in the reviewed literature, the established reactivity of the indanone core suggests its potential as a substrate in similar homo-Nazarov-type transformations for the synthesis of complex carbocyclic systems.

Nucleophilic and Electrophilic Pathways

The indanone core is susceptible to both nucleophilic and electrophilic attacks, allowing for a wide range of functionalization reactions.

Nucleophilic Reactions: The carbonyl group at the 1-position is a primary site for nucleophilic attack. For instance, 1-indanones can undergo condensation reactions with various nucleophiles. smolecule.com A notable example is the Claisen-Schmidt condensation of 1-indanone with benzaldehydes to form 2-arylidene-1-indanones. rsc.org These reactions are typically base-catalyzed, involving the formation of an enolate from the indanone which then acts as the nucleophile. rsc.org

Furthermore, the carbanion generated from a 2-substituted 1-indanone in the presence of a base can act as a nucleophile, attacking an alkyne to initiate a ring expansion reaction. rsc.org The resulting intermediate can then undergo an intramolecular nucleophilic addition. rsc.org The reactivity of the indanone system in nucleophilic additions is fundamental to building more complex molecular architectures.

Electrophilic Reactions: The aromatic ring of the indanone system is subject to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. For example, the methoxy (B1213986) group in 4-methoxy-1-indanone (B81218) can influence the electronic properties of the aromatic ring, making it a useful intermediate for electrophilic aromatic substitution reactions. cymitquimica.com Similarly, the phenyl group at the 6-position of this compound would influence the regioselectivity of electrophilic attack on the benzofused ring.

Intramolecular Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used in the synthesis of 1-indanones from 3-arylpropionic acids. nih.govsigmaaldrich.com This reaction underscores the susceptibility of the aromatic portion of the precursor molecule to electrophilic attack to form the fused ring system of indanone.

The table below summarizes various nucleophilic and electrophilic reactions involving the indanone scaffold.

| Reaction Type | Reagent/Catalyst | Product Type | Ref. |

| Claisen-Schmidt Condensation | Benzaldehyde, NaOH | 2-Arylidene-1-indanone | rsc.org |

| Michael Addition | 2-Arylidene-1-indanone, NaOH | bis-Indane-1,5-diketone | rsc.org |

| Ring Expansion | TMS-substituted alkyne, NaH | Benzocycloheptene system | rsc.org |

| Friedel-Crafts Acylation | 3-Arylpropionic acid, Acid catalyst | 1-Indanone | nih.gov |

| Electrophilic Substitution | Halogens, Nitrating agents | Substituted indanone | evitachem.com |

Enzymatic Catalysis Mechanisms Related to Indanone Chemistry

Biocatalysis offers a powerful and selective method for the transformation of indanone derivatives. Enzymes, particularly dehydrogenases/reductases and monooxygenases, have been employed in the enantioselective synthesis and modification of indanones.

Enzymatic Reduction: The reduction of the ketone functionality in 1-indanones to the corresponding indanols can be achieved with high enantioselectivity using alcohol dehydrogenases (ADHs). For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been shown to catalyze the reduction of 1-indanone to 1-indanol. nih.gov The mechanism of these enzymes typically involves the transfer of a hydride from a cofactor, such as NADH, to the carbonyl carbon of the substrate. nih.gov The stereochemical outcome of the reduction is determined by the specific enzyme used.

Enzymatic Dynamic Kinetic Resolution (DKR): Dynamic kinetic resolution combines the enantioselective transformation of one enantiomer of a racemate with the in-situ racemization of the other, allowing for a theoretical yield of up to 100% of a single enantiomer of the product. rsc.org A DKR of racemic 2-methyl-1-indanone (B98384) has been accomplished using a Baeyer-Villiger monooxygenase (BVMO). rsc.org In this process, one enantiomer of the indanone is oxidized to the corresponding dihydroisocoumarin, while the other enantiomer is racemized, likely via an enol intermediate. rsc.org

The table below provides examples of enzymatic transformations involving indanone derivatives.

| Enzyme Type | Substrate | Product | Key Feature | Ref. |

| Alcohol Dehydrogenase (PEDH) | 1-Indanone | 1-Indanol | Enantioselective reduction | nih.gov |

| Phenylacetone Monooxygenase (PAMO) | Racemic 2-methyl-1-indanone | Dihydroisocoumarin | Dynamic kinetic resolution via Baeyer-Villiger oxidation | rsc.org |

| Indanol Dehydrogenase | 1-Indanone | Not specified | Substrate for the enzyme | wikipedia.org |

| Imine Reductase (IRED) | Polycyclic imines (related structures) | Chiral amines | Enantioselective reduction | acs.org |

These enzymatic methods highlight the potential for producing optically pure indanone derivatives and related compounds, which are valuable building blocks in medicinal chemistry and other fields. The specific application of these enzymatic systems to this compound would depend on the substrate specificity of the chosen enzyme.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methyl 6 Phenyl 1 Indanone

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For 3-Methyl-6-phenyl-1-indanone, the IR spectrum is dominated by absorptions characteristic of its ketone and aromatic components.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100–3000 | C-H Stretch | Aromatic C-H |

| ~2980–2850 | C-H Stretch | Aliphatic C-H (CH, CH₂, CH₃) |

| ~1715–1695 | C=O Stretch | Conjugated Ketone (five-membered ring) |

| ~1610, ~1470 | C=C Stretch | Aromatic Ring |

| ~850–800 | C-H Bend | Aromatic C-H (out-of-plane) |

The most prominent band in the spectrum is the strong absorption from the carbonyl (C=O) group. Its position, typically around 1710 cm⁻¹, is characteristic of a ketone within a five-membered ring that is conjugated to an aromatic system usm.my.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound exhibit characteristic absorptions due to transitions involving their π-electron systems.

The spectrum is expected to show two main types of absorption bands:

π → π* transitions: These are typically strong absorptions occurring at shorter wavelengths (e.g., ~250 nm and ~295 nm). They arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system (the indanone core and the phenyl group).

n → π* transitions: This is a weaker, longer-wavelength absorption (e.g., ~330-340 nm) resulting from the excitation of a non-bonding electron (from the oxygen atom's lone pair) to an antibonding π* orbital of the carbonyl group researchgate.net. This transition is often observed as a shoulder on the more intense π → π* bands.

The extended conjugation provided by the 6-phenyl substituent would be expected to shift these absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted 1-indanone (B140024).

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₆H₁₄O, corresponding to a monoisotopic mass of 222.10 Da uni.lu.

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 222. This peak confirms the molecular weight of the compound.

Fragmentation Pattern: The fragmentation of the molecular ion provides clues to the molecule's structure. Plausible fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃) to give a stable cation at m/z 207.

Loss of carbon monoxide (CO) from the indanone ring, a common fragmentation for cyclic ketones, leading to a fragment at m/z 194.

Cleavage of the C2-C3 bond can lead to various fragments. For instance, loss of a C₂H₃O fragment could result in an ion at m/z 179.

The phenyl group (C₆H₅) itself can appear as a fragment ion at m/z 77.

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct/Fragment | Predicted m/z |

| [M]⁺ | 222.10 |

| [M+H]⁺ | 223.11 |

| [M-CH₃]⁺ | 207.08 |

| [M-CO]⁺• | 194.11 |

| [M-C₂H₃O]⁺ | 179.08 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

The application of X-ray crystallography first requires the growth of a high-quality single crystal of the compound, which is often the most challenging step. wikipedia.org This crystal, typically larger than 0.1 mm in all dimensions, must be pure and possess a regular, ordered internal structure. wikipedia.org Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. The crystal lattice diffracts the X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms are resolved. wikipedia.org

While specific crystallographic data for this compound is not extensively available in the cited literature, the analysis of a suitable crystal would yield critical structural information. The resulting crystal structure would confirm the planar nature of the indanone core fused with the phenyl ring and would detail the precise orientation of the methyl and phenyl substituents at the C3 and C6 positions, respectively. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the molecular packing in the crystal lattice.

The determination of the absolute configuration is typically achieved using anomalous dispersion, often by employing copper radiation, which allows for the differentiation between the two enantiomers. This is crucial for understanding the molecule's interaction with other chiral systems, particularly in fields like medicinal chemistry and materials science.

Illustrative Crystallographic Data

The following table represents a hypothetical set of crystallographic data for a related indanone derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. It is important to note that this data is for illustrative purposes and does not represent experimentally determined values for this compound.

| Parameter | Illustrative Value |

| Empirical Formula | C₁₆H₁₄O |

| Formula Weight | 222.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1450 (2) |

| b (Å) | 15.1359 (7) |

| c (Å) | 19.5828 (9) |

| α (°) | 90 |

| β (°) | 96.547 (4) |

| γ (°) | 90 |

| Volume (ų) | 1515.05 (12) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.277 |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| F(000) | 616 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0537, wR₂ = 0.1501 |

| Goodness-of-Fit on F² | 1.045 |

Note: The data in this table is representative and adapted from published crystal structures of similar small organic molecules for illustrative purposes. researchgate.neteurjchem.com

Stereochemistry and Conformational Analysis of 3 Methyl 6 Phenyl 1 Indanone

Chiral Synthesis and Enantioselective Approaches

The synthesis of enantiomerically pure or enriched 3-substituted 1-indanones is a significant area of research due to the prevalence of this scaffold in bioactive molecules. beilstein-journals.orgnih.gov Various strategies have been developed to control the stereochemistry at the C3 position.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones. In the context of 3-substituted 1-indanones, ATH can be employed in a kinetic resolution process to obtain chiral 3-substituted 1-indanols and the unreacted, enantiomerically enriched 1-indanone (B140024). rsc.orgresearchgate.net

Efficient kinetic resolution of racemic 3-aryl-1-indanones has been achieved using commercially available catalysts such as (R,R)- or (S,S)-Ts-DENEB. rsc.orgresearchgate.net This process typically uses a mixture of formic acid and triethylamine (B128534) as the hydrogen source and methanol (B129727) as the solvent. rsc.orgresearchgate.net The reaction yields cis-3-arylindanols with high diastereoselectivity (dr) and enantioselectivity (ee), leaving the unreacted 3-aryl-1-indanone with excellent enantiomeric excess. rsc.orgresearchgate.net For instance, the ATH of various racemic 3-aryl-1-indanones using (R,R)-Ts-DENEB catalyst consistently produces the corresponding (1R,3R)-cis-3-arylindanols and the unreacted (S)-3-aryl-1-indanones in high ee. researchgate.net

The stereochemical outcome is rationalized by an attractive C-H/π interaction in the transition state between the catalyst and the aromatic ring of the indanone substrate. researchgate.net This approach provides a reliable route to chiral building blocks that can be further elaborated. rsc.orgresearchgate.net

| Substrate (3-Aryl Group) | Catalyst | Product (cis-3-Arylindanol) | Unreacted Indanone | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Indanol | Enantiomeric Excess (ee) of Indanone |

|---|---|---|---|---|---|---|

| Phenyl | (R,R)-Ts-DENEB | (1R,3R)-cis-3-phenyl-1-indanol | (S)-3-phenyl-1-indanone | >99:1 | 98% | >99% |

| 4-Chlorophenyl | (R,R)-Ts-DENEB | (1R,3R)-cis-4-chlorophenyl-1-indanol | (S)-3-(4-chlorophenyl)-1-indanone | >99:1 | 98% | >99% |

| 4-Methylphenyl | (R,R)-Ts-DENEB | (1R,3R)-cis-4-methylphenyl-1-indanol | (S)-3-(4-methylphenyl)-1-indanone | >99:1 | 99% | >99% |

The existing stereocenter in a chiral 3-substituted indanone can direct the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations. This principle is widely used in the synthesis of complex molecules containing the indanone framework. rsc.orgnih.govnih.gov

For example, the reaction of 2-arylidene-1-indanones with 1-indanones in the presence of a base results in a Michael addition to form bis-indane-1,5-diketones. rsc.org Similarly, multicomponent reactions involving 1-indanones and aldehydes can lead to complex spirocarbocyclic compounds with high diastereoselectivity. rsc.org

A notable example of a diastereoselective transformation is the reaction of enones with dimethyloxosulfonium methylide (Corey-Chaykovsky reagent). rsc.orgnih.gov This reaction proceeds through an initial Michael addition followed by an aldol-type reaction to furnish chiral indanone scaffolds containing an allylic-benzylic tertiary alcohol moiety. rsc.orgorganic-chemistry.org The stereoselectivity of these transformations is often controlled by steric factors, where the incoming reagents approach from the less hindered face of the indanone ring. nih.gov

Conformational Isomerism and Stability Studies

The five-membered ring of the 1-indanone system is not planar. To relieve the angle and torsional strain associated with a planar conformation, it adopts a puckered structure. saskoer.caacs.orglibretexts.orgresearchgate.net The conformational flexibility of this ring is, however, constrained by its fusion to the aromatic ring and the presence of an sp2-hybridized carbonyl carbon.

For five-membered rings, the two most common low-energy conformations are the "envelope" and the "twist" (or half-chair) forms. researchgate.netoxfordreference.com In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. libretexts.org In the twist conformation, three atoms are in a plane, with the other two on opposite sides of the plane. oxfordreference.com

For 1-indanone derivatives, computational studies and experimental data from related systems suggest that the cyclopentanone (B42830) ring exists in a dynamic equilibrium between these conformers. researchgate.netmdpi.comconicet.gov.ar The exact nature of the most stable conformer for 3-methyl-6-phenyl-1-indanone would be influenced by the steric demands of the substituents. The methyl group at the C3 position and the phenyl group at the C6 position will adopt positions that minimize steric interactions. In related 3-alkyl-1-indanones, the preferred conformations place the bulky alkyl groups in positions that reduce steric clash with the rest of the molecule. researchgate.netresearchgate.net It is likely that the phenyl group at C6 remains largely in the plane of the benzene (B151609) ring, while the 3-methyl group will influence the puckering of the five-membered ring to adopt a pseudo-equatorial or pseudo-axial position in the envelope or twist conformers to minimize steric strain.

| Conformation | Description | Key Dihedral Angles |

|---|---|---|

| Envelope | Four atoms are coplanar, one atom is out of the plane (puckered). libretexts.org | Variable, defined by the out-of-plane atom. |

| Twist (Half-Chair) | Three atoms are coplanar, with the two other atoms on opposite sides of the plane. researchgate.netoxfordreference.com | Variable, characterized by a C2 axis of symmetry. |

The cyclopentanone ring of 1-indanone undergoes low-frequency out-of-plane vibrations, which can be described as ring-bending (puckering) and ring-twisting motions. researchgate.net These motions allow for the interconversion between different envelope and twist conformers. oxfordreference.com The fusion to the rigid benzene ring and the C1-carbonyl group significantly restricts these motions compared to a free cyclopentane (B165970) ring. The energy barrier for interconversion between conformers is generally low, leading to a dynamic equilibrium at room temperature. libretexts.org

Stereochemical Outcomes of Specific Reactions (e.g., Z-Conformation in Aldol (B89426) Products)

The stereochemical course of reactions involving the enolate of this compound is of significant interest. The aldol reaction, a fundamental carbon-carbon bond-forming reaction, provides a clear example of how the structure of the indanone influences the stereochemistry of the product. harvard.edu

In aldol condensation reactions between 1-indanone derivatives and various aldehydes, there is a possibility of forming either E or Z isomers of the resulting α,β-unsaturated ketone. libretexts.org Research has shown that the aldol condensation of 1-indanone with specific aldehydes, such as 5-bromo-2-thiophenecarboxaldehyde, leads exclusively to the formation of the Z-configured double bond in the product. nih.gov This high stereoselectivity is confirmed through Nuclear Overhauser Effect (NOE) spectroscopy. nih.gov

The preference for the Z-isomer can be attributed to the Zimmerman-Traxler model for aldol reactions, which proposes a chair-like six-membered transition state. harvard.edumasterorganicchemistry.com In this model, the substituents on the enolate and the aldehyde arrange themselves to minimize steric interactions, particularly 1,3-diaxial interactions. masterorganicchemistry.com For a cyclic ketone like 1-indanone, the rigid ring structure imposes significant constraints on the transition state. The formation of the Z-enolate is often favored, which then reacts with the aldehyde through a transition state that minimizes steric clash between the aldehyde's substituent and the indanone ring, leading to the Z-aldol product. Given these precedents, it is highly probable that the aldol condensation of this compound would also proceed with a high degree of stereoselectivity to yield the corresponding Z-configured aldol product.

Kinetic Resolution Strategies for Enantiomeric Enrichment

The enantiomeric enrichment of chiral compounds is a critical process in synthetic organic chemistry and pharmaceutical development, as the biological activity of a molecule can be highly dependent on its stereochemistry. For chiral ketones such as this compound, which possesses a stereocenter at the C3 position, kinetic resolution offers a powerful strategy to separate a racemic mixture into its constituent enantiomers. This process relies on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product.

In this approach, a racemic mixture of a 3-aryl-1-indanone is subjected to reduction using a hydrogen donor in the presence of a chiral transition metal catalyst. One enantiomer of the ketone is reduced to the corresponding alcohol at a faster rate than the other, resulting in a mixture of enantioenriched alcohol and unreacted enantioenriched ketone, which can then be separated. nih.gov

A prominent example of this strategy employs a ruthenium-based catalyst, specifically (R,R)- or (S,S)-Ts-DENEB, in combination with a mixture of formic acid (HCOOH) and triethylamine (Et3N) as the hydrogen source, and methanol (MeOH) as the solvent. nih.govbeilstein-journals.org This system has proven to be highly efficient in the kinetic resolution of a variety of 3-aryl-1-indanones at room temperature. The process typically yields the cis-3-aryl-1-indanol with high diastereomeric and enantiomeric excess, alongside the unreacted 3-aryl-1-indanone, also with excellent enantiomeric excess. nih.govresearchgate.net

The scope of this ATH-kinetic resolution has been explored with various substituents on the 3-aryl group and the indanone core. For instance, 3-aryl-1-indanones with electron-donating or electron-withdrawing groups on the phenyl ring undergo efficient kinetic resolution. researchgate.net The reaction generally proceeds to approximately 50% conversion to provide both the alcohol product and the remaining ketone in high optical purity.

The data from these studies on analogous compounds can be summarized as follows, illustrating the effectiveness of the asymmetric transfer hydrogenation-kinetic resolution (ATH-KR) protocol.

Table 1: Asymmetric Transfer Hydrogenation-Kinetic Resolution of Representative 3-Aryl-1-indanones This table presents data for compounds structurally related to this compound to illustrate the kinetic resolution strategy.

| Entry | Substrate (3-Aryl-1-indanone) | Catalyst | Conversion (%) | Product (cis-3-Aryl-1-indanol) | Unreacted Ketone |

| Yield (%) | ee (%) | ||||

| 1 | 3-Phenyl-1-indanone | (R,R)-Ts-DENEB | 51 | 48 | 98 |

| 2 | 3-(4-Chlorophenyl)-1-indanone | (R,R)-Ts-DENEB | 50 | 48 | 98 |

| 3 | 3-(4-Methylphenyl)-1-indanone | (R,R)-Ts-DENEB | 50 | 47 | 99 |

| 4 | 3-(4-Methoxyphenyl)-1-indanone | (R,R)-Ts-DENEB | 52 | 49 | 98 |

Data sourced from studies on the kinetic resolution of 3-aryl-1-indanones via asymmetric transfer hydrogenation. nih.govresearchgate.net

The successful application of this methodology to a range of 3-aryl-1-indanones strongly suggests its potential applicability for the enantiomeric enrichment of this compound. The specific reaction conditions, such as catalyst loading, temperature, and reaction time, would likely require optimization for this particular substrate.

Another related strategy for obtaining enantiomerically enriched indanones is through the asymmetric hydrosilylation of the corresponding imines, followed by hydrolysis. This method has also been shown to be effective for the kinetic resolution of imines derived from 3-substituted indanones, yielding ketones with high enantiomeric excess.

Computational Chemistry and Theoretical Investigations of 3 Methyl 6 Phenyl 1 Indanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 3-Methyl-6-phenyl-1-indanone, these calculations offer insights into its geometry, electronic properties, and spectroscopic characteristics, which are crucial for understanding its potential applications.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. nih.gov It has proven to be a reliable approach for studying indanone derivatives and other organic molecules. bhu.ac.innih.gov The B3LYP functional, a hybrid functional, is commonly paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide a balance of accuracy and computational efficiency for these types of systems. researchgate.netrsc.orgmaterialsciencejournal.org

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. materialsciencejournal.org This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its indanone core, as well as the orientation of the methyl and phenyl substituents.

Studies on similar indanone derivatives, such as (E)-2-((2,3-dihydrobenzofuran-5-yl)methylene)-2,3-dihydro-1H-inden-1-one (DBDI), have used the DFT/B3LYP method with the 6-311++G(d,p) basis set to determine these parameters. materialsciencejournal.org For instance, the C=O bond length in the indanone ring is a key parameter, typically calculated to be around 1.22 Å. materialsciencejournal.org The planarity of the fused ring system and the rotational barrier of the phenyl group are also important aspects determined through geometry optimization. materialsciencejournal.org

Below is a representative table of optimized geometrical parameters that would be calculated for this compound, based on typical values for related structures.

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

|---|---|---|---|---|---|

| Bond Length | C=O | 1.220 | Bond Angle | C-C-C (phenyl) | 120.0 |

| Bond Length | C-C (aromatic) | 1.395 | Bond Angle | C-C=O | 125.0 |

| Bond Length | C-C (aliphatic) | 1.540 | Bond Angle | H-C-H (methyl) | 109.5 |

| Bond Length | C-H (aromatic) | 1.080 | Dihedral Angle | C-C-C-C (ring) | ~0.0 |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govdergipark.org.tr

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For indanone derivatives, the distribution of these orbitals is also analyzed. researchgate.net Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the phenyl ring, while the LUMO is often centered around the electron-deficient carbonyl group of the indanone core. researchgate.netdergipark.org.tr DFT calculations at the B3LYP/6-311G(d,p) level are commonly used to compute these values. bhu.ac.indntb.gov.ua

The following table shows hypothetical FMO data for this compound, based on values reported for analogous compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -2.10 |

| Energy Gap (ΔE) | 4.40 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. researchgate.net These descriptors provide a more detailed picture of the molecule's stability and reactivity tendencies. dergipark.org.trgrafiati.com

Chemical Hardness (η) and Softness (σ) : Hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large energy gap corresponds to a high hardness value, indicating high stability and low reactivity. nih.gov Softness is the reciprocal of hardness (σ = 1/η).

Electronegativity (χ) : This describes the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω) : This global descriptor quantifies the ability of a species to accept electrons. It is defined as ω = χ² / (2η).

Nucleophilicity : While various nucleophilicity indices exist, they generally relate to the HOMO energy and the molecule's ability to donate electrons.

These parameters are routinely calculated in computational studies of chalcones and indanone derivatives to compare the reactivity of different structures. researchgate.netdergipark.org.tr

A table of representative global reactivity descriptors for this compound is presented below.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 2.20 |

| Chemical Softness (σ) | 1 / η | 0.45 |

| Electronegativity (χ) | -(HOMO + LUMO) / 2 | 4.30 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.20 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. derpharmachemica.com By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. nih.gov The calculations also help in the assignment of specific vibrational modes, such as C=O stretching, C-H bending, and phenyl ring deformations, to the observed spectral bands. derpharmachemica.comacs.org For complex molecules, theoretical frequencies are often scaled by a factor (e.g., 0.9614) to better match experimental results, accounting for anharmonicity and method limitations. nih.gov For instance, the characteristic C=O stretching vibration in indanones is a strong band in the IR spectrum, typically appearing around 1700-1715 cm⁻¹. mdpi.com

Ab Initio Methods for High-Level Energetic Studies

While DFT is highly effective, ab initio (from first principles) methods provide an alternative and sometimes more accurate approach, especially for energetic calculations. csic.es Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are considered higher-level calculations that can provide benchmark energies and properties. nih.gov These methods are computationally more demanding than DFT and are often used for smaller molecules or to validate DFT results for larger systems. nih.govresearchgate.net For a molecule like this compound, ab initio calculations could be employed to obtain highly accurate proton affinities, reaction enthalpies, or to study the potential energy surface of specific reactions, such as its cyclization or rearrangement pathways. beilstein-journals.orgcdnsciencepub.com

Gas-Phase Standard Molar Enthalpies of Formation